Dichlorophenyl-ABA

Description

Properties

IUPAC Name |

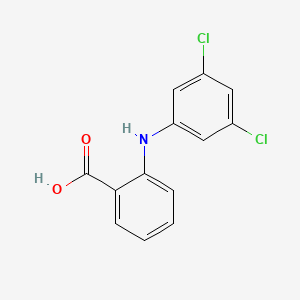

2-(3,5-dichloroanilino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Cl2NO2/c14-8-5-9(15)7-10(6-8)16-12-4-2-1-3-11(12)13(17)18/h1-7,16H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNGSQOJHNAYHAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)NC2=CC(=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10349356 | |

| Record name | Dichlorophenyl-ABA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10349356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18201-65-5 | |

| Record name | Dichlorophenyl-ABA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10349356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(3,5-Dichlorophenyl)amino]benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Dichlorophenyl-ABA: A Potent Transthyretin Stabilizer

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dichlorophenyl-ABA, scientifically known as 2-[(3,5-Dichlorophenyl)amino]benzoic acid, is a small molecule inhibitor of transthyretin (TTR) amyloid fibril formation. By kinetically stabilizing the native tetrameric structure of TTR, this compound prevents its dissociation into amyloidogenic monomers, a critical step in the pathogenesis of transthyretin amyloidosis (ATTR). This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and biological activity of this compound, including detailed experimental protocols and an exploration of the signaling pathways implicated in ATTR.

Chemical Structure and Properties

This compound is a derivative of N-phenylanthranilic acid, also known as fenamic acid, a class of compounds often associated with non-steroidal anti-inflammatory drugs (NSAIDs). Its chemical structure is characterized by a benzoic acid moiety linked to a 3,5-dichlorophenyl group via an amine bridge.

Chemical Structure:

Figure 1. Chemical structure of 2-[(3,5-Dichlorophenyl)amino]benzoic acid.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 2-[(3,5-Dichlorophenyl)amino]benzoic acid | [1] |

| Synonyms | This compound, VCP-6, Inhibitor 1 | [2][3] |

| CAS Number | 18201-65-5 | [1] |

| Molecular Formula | C₁₃H₉Cl₂NO₂ | [1] |

| Molecular Weight | 282.12 g/mol | [1] |

| Appearance | Solid | - |

| Color | White to light yellow | - |

| Melting Point | Not reported | - |

| Boiling Point | Not reported | - |

| pKa | Not reported | - |

| Solubility | Soluble in DMSO | - |

| XLogP3 | 6.2 (Computed) | [1] |

| Polar Surface Area | 49.3 Ų (Computed) | [1] |

| SMILES | C1=CC=C(C(=C1)C(=O)O)NC2=CC(=CC(=C2)Cl)Cl | [1] |

Synthesis

The synthesis of this compound can be achieved through a copper-catalyzed Ullmann condensation reaction. This method involves the coupling of an aryl halide with an amine. A plausible synthetic route is the reaction between 2-chlorobenzoic acid and 3,5-dichloroaniline in the presence of a copper catalyst and a base.

Logical Workflow for Ullmann Condensation Synthesis:

Figure 2. Ullmann condensation workflow for this compound synthesis.

Biological Activity and Mechanism of Action

This compound is a potent kinetic stabilizer of the transthyretin (TTR) tetramer. TTR is a transport protein primarily synthesized in the liver. In its native state, it exists as a homotetramer. Dissociation of this tetramer into its constituent monomers is the rate-limiting step in TTR amyloidogenesis. These monomers can misfold and aggregate into amyloid fibrils, which deposit in various tissues, leading to the pathology of transthyretin amyloidosis (ATTR).

This compound binds to the thyroxine-binding sites of the TTR tetramer, stabilizing the native quaternary structure and inhibiting its dissociation.[3] Studies have shown that this compound (referred to as VCP-6) binds to human TTR with an affinity five times greater than that of the natural ligand, thyroxine (T4).[2] X-ray crystallography has revealed that the 3',5'-dichlorophenyl ring of the molecule binds deep within the binding channel.[2]

Signaling Pathway of TTR Amyloidogenesis and Inhibition by this compound:

Figure 3. Mechanism of TTR stabilization by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization and biological evaluation of this compound.

In Vitro TTR Amyloid Fibril Formation Assay (Thioflavin T)

This assay is used to monitor the aggregation of TTR into amyloid fibrils in the presence and absence of an inhibitor. Thioflavin T (ThT) is a fluorescent dye that exhibits enhanced fluorescence upon binding to amyloid fibrils.

Experimental Workflow:

Figure 4. Workflow for Thioflavin T aggregation assay.

Isothermal Titration Calorimetry (ITC)

ITC is a technique used to determine the thermodynamic parameters of binding interactions, such as the binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n) of this compound to TTR.

Experimental Workflow:

Figure 5. Workflow for Isothermal Titration Calorimetry.

Cellular Thermal Shift Assay (CETSA)

CETSA is a method to verify target engagement in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.

Experimental Workflow:

Figure 6. Workflow for Cellular Thermal Shift Assay.

Signaling Pathways in TTR Amyloidosis

The deposition of TTR amyloid fibrils in tissues can trigger various downstream signaling pathways, leading to cellular dysfunction and pathology. Key pathways implicated include oxidative stress and inflammatory responses.

Oxidative Stress Pathway

TTR aggregates can induce the production of reactive oxygen species (ROS), leading to oxidative stress, which in turn can cause cellular damage.

Figure 7. Oxidative stress pathway in TTR amyloidosis.

NF-κB Inflammatory Pathway

TTR fibrils can activate inflammatory signaling pathways, such as the NF-κB pathway, leading to the production of pro-inflammatory cytokines and perpetuating tissue damage.

Figure 8. NF-κB inflammatory pathway in TTR amyloidosis.

Conclusion

This compound is a promising small molecule inhibitor of TTR amyloidogenesis with high binding affinity and demonstrated efficacy in stabilizing the TTR tetramer. This technical guide has provided a detailed overview of its chemical and biological properties, along with relevant experimental protocols and the pathological signaling pathways it aims to mitigate. Further research into its pharmacokinetic and pharmacodynamic properties is warranted to fully elucidate its therapeutic potential in the treatment of transthyretin amyloidosis.

References

An In-depth Technical Guide to the Synthesis of 2-[(3,5-Dichlorophenyl)amino]benzoic acid (Dichlorophenyl-ABA)

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a detailed overview of the primary synthetic pathways for 2-[(3,5-Dichlorophenyl)amino]benzoic acid, a compound sometimes referred to as Dichlorophenyl-ABA. It is important to note that this molecule is not a structural analog of the plant hormone abscisic acid (ABA). Instead, its chemical structure places it within the class of N-aryl anthranilic acids, which are notable precursors for various pharmaceuticals. This document outlines the prevalent synthetic methodologies, including the Ullmann condensation and the Buchwald-Hartwig amination, providing detailed experimental protocols and relevant data for researchers in organic synthesis and drug development.

Introduction

The compound identified as this compound is chemically known as 2-[(3,5-Dichlorophenyl)amino]benzoic acid (CAS No: 18201-65-5). Contrary to what its name might suggest, it does not share the core structure of abscisic acid. Instead, it is a diarylamine derivative of anthranilic acid. This class of compounds is of significant interest in medicinal chemistry, with many derivatives exhibiting anti-inflammatory properties. For instance, this compound has been investigated as an inhibitor of transthyretin (TTR) amyloid fibril formation.[1]

The synthesis of 2-[(3,5-Dichlorophenyl)amino]benzoic acid is typically achieved through cross-coupling reactions that form a carbon-nitrogen bond between an aniline derivative and a benzoic acid derivative. The two most prominent and effective methods for this transformation are the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination. This guide will provide a technical examination of both pathways.

Synthetic Pathways

The construction of the diarylamine core of 2-[(3,5-Dichlorophenyl)amino]benzoic acid can be approached from two retrosynthetic disconnections, as illustrated below. Both strategies rely on established and robust cross-coupling methodologies.

Ullmann Condensation

The Ullmann condensation is a classical and widely used method for the formation of carbon-heteroatom bonds, including C-N bonds, using a copper catalyst.[2] The reaction typically involves the coupling of an aryl halide with an amine at elevated temperatures. For the synthesis of 2-[(3,5-Dichlorophenyl)amino]benzoic acid, the most direct approach involves the reaction of 2-chlorobenzoic acid with 3,5-dichloroaniline.

A significant advantage of this method is the use of relatively inexpensive copper catalysts. Modern protocols have been developed to improve upon the often harsh conditions of traditional Ullmann reactions.

This protocol is adapted from a general procedure for the copper-catalyzed amination of 2-chlorobenzoic acids.

-

Reaction Setup: To a sealable reaction vessel, add 2-chlorobenzoic acid (1.0 mmol, 156.6 mg), 3,5-dichloroaniline (1.05 mmol, 170.1 mg), copper(I) oxide (Cu₂O, 0.04 mmol, 5.7 mg), copper powder (0.09 mmol, 5.7 mg), and potassium carbonate (2.0 mmol, 276.4 mg).

-

Solvent Addition: Add 3 mL of 2-ethoxyethanol to the vessel.

-

Reaction Execution: Seal the vessel and heat the reaction mixture to 130°C with vigorous stirring for 24 hours.

-

Workup:

-

Cool the reaction mixture to room temperature and dilute with 20 mL of ethyl acetate.

-

Filter the mixture through a pad of celite to remove insoluble inorganic salts and the copper catalyst.

-

Wash the celite pad with an additional 10 mL of ethyl acetate.

-

Transfer the combined filtrates to a separatory funnel and wash with 1 M HCl (2 x 20 mL).

-

Extract the aqueous layers with ethyl acetate (2 x 20 mL).

-

Combine all organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

-

-

Purification:

-

Filter the solution and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-[(3,5-Dichlorophenyl)amino]benzoic acid.

-

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a more contemporary method that utilizes a palladium catalyst with specialized phosphine ligands to achieve C-N cross-coupling.[3][4] This reaction is known for its high efficiency, broad substrate scope, and milder reaction conditions compared to the traditional Ullmann condensation.[5][6] It is a powerful alternative for the synthesis of N-aryl anthranilic acids.

This protocol provides a general method for the Buchwald-Hartwig amination of a 2-halobenzoic acid.

-

Reaction Setup: In a glovebox or under an inert atmosphere (Argon or Nitrogen), add the 2-halobenzoic acid (e.g., 2-bromobenzoic acid, 1.0 mmol, 201.0 mg), 3,5-dichloroaniline (1.2 mmol, 194.4 mg), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg), and a suitable phosphine ligand (e.g., XPhos, 0.04 mmol, 19.1 mg) to a dry Schlenk flask.

-

Base and Solvent Addition: Add sodium tert-butoxide (NaOtBu, 1.4 mmol, 134.5 mg) and 5-10 mL of anhydrous toluene to the flask.

-

Reaction Execution: Seal the flask and heat the reaction mixture to a temperature between 80-110°C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-24 hours.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Dilute with ethyl acetate and filter through a plug of silica gel, washing with additional ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in a suitable solvent (e.g., dichloromethane) and wash with an aqueous acid solution (e.g., 1 M HCl) to remove any unreacted aniline.

-

Extract the aqueous phase with the organic solvent.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

-

-

Purification: Purify the crude product by flash column chromatography or recrystallization to yield the pure 2-[(3,5-Dichlorophenyl)amino]benzoic acid.

Quantitative Data

| Entry | Aniline Derivative | Product | Yield (%) |

| 1 | 2-Methylaniline | 2-((2-Methylphenyl)amino)benzoic acid | 76 |

| 2 | 2-tert-Butylaniline | 2-((2-(tert-Butyl)phenyl)amino)benzoic acid | 83 |

| 3 | 2,6-Dimethylaniline | 2-((2,6-Dimethylphenyl)amino)benzoic acid | 78 |

| 4 | 4-Methoxyaniline | 2-((4-Methoxyphenyl)amino)benzoic acid | 99 |

| 5 | 3-Chloroaniline | 2-((3-Chlorophenyl)amino)benzoic acid | 99 |

Table 1: Isolated yields of selected N-aryl anthranilic acids from the reaction of 2-chlorobenzoic acid and various aniline derivatives. Data adapted from Maimone et al.[7]

Conclusion

The synthesis of 2-[(3,5-Dichlorophenyl)amino]benzoic acid, also known as this compound, is reliably achieved through established cross-coupling methodologies. Both the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination represent viable and efficient pathways. The Ullmann reaction offers a cost-effective route using copper catalysis, while the Buchwald-Hartwig amination provides a modern alternative with high efficiency and often milder conditions. The detailed protocols and comparative data presented in this guide offer a solid foundation for researchers to successfully synthesize this and related N-aryl anthranilic acid derivatives for applications in medicinal chemistry and drug discovery.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Regioselective Copper-Catalyzed Amination of Chlorobenzoic Acids: Synthesis and Solid-State Structures of N-Aryl Anthranilic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Emergence of Dichlorophenyl-ABA: A Technical Primer on a Novel Transthyretin Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transthyretin (TTR) amyloidosis is a debilitating condition arising from the destabilization of the TTR protein tetramer. This dissociation leads to the misfolding of TTR monomers, which then aggregate into amyloid fibrils that deposit in various tissues, including the heart and peripheral nerves, causing progressive organ dysfunction.[1][2] A key therapeutic strategy is the stabilization of the native TTR tetramer to prevent this dissociation—the rate-limiting step in amyloidogenesis.[1] This document details the initial discovery and characterization of 2-[(3,5-dichlorophenyl)amino]benzoic acid, a potent TTR inhibitor, providing a comprehensive overview of its quantitative data, the experimental protocols used in its evaluation, and visualizations of the underlying biological and experimental frameworks.

The Discovery of a Potent Stabilizer

The journey to identifying potent TTR stabilizers has involved the screening of various small molecules for their ability to bind to the thyroxine-binding sites of the TTR tetramer, thereby preventing its dissociation. Among the compounds investigated, analogues of non-steroidal anti-inflammatory drugs (NSAIDs) showed promise.[1] Notably, 2-[(3,5-dichlorophenyl)amino]benzoic acid, a diclofenac analogue, emerged as a highly effective inhibitor of TTR amyloid fibril formation.[1][3] Early studies demonstrated its ability to substantially stabilize the most common disease-associated TTR variants against both acid-mediated fibril formation and chaotrope-induced denaturation.[1] Further investigations revealed that this compound binds to human TTR with an affinity five times greater than that of the natural ligand, thyroxine (T4).[4][5]

Quantitative Data

The efficacy of 2-[(3,5-dichlorophenyl)amino]benzoic acid as a TTR inhibitor has been quantified through various biophysical and cellular assays. The following tables summarize the key quantitative findings from the initial studies.

| Parameter | Value | Method | Reference |

| Binding Affinity vs. Thyroxine (T4) | 5x higher than T4 | X-ray Crystallography | [4][5] |

| Inhibition of TTR L55P Aggregation | >80% | Cellular Dot-Blot Assay | [6] |

Table 1: Binding Affinity and Cellular Inhibition of 2-[(3,5-dichlorophenyl)amino]benzoic acid.

| TTR Variant | Stabilization against Acid-Mediated Fibril Formation | Stabilization against Urea-Induced Denaturation | Reference |

| V30M | Substantial | Substantial | [1] |

| V122I | Substantial | Substantial | [1] |

| T60A | Substantial | Substantial | [1] |

| L58H | Substantial | Substantial | [1] |

| I84S | Substantial | Substantial | [1] |

Table 2: Efficacy of 2-[(3,5-dichlorophenyl)amino]benzoic acid in Stabilizing Common TTR Variants.

Experimental Protocols

The initial identification and validation of 2-[(3,5-dichlorophenyl)amino]benzoic acid as a TTR inhibitor relied on a series of key in vitro and cellular experiments. The methodologies for these pivotal assays are detailed below.

In Vitro TTR Fibril Formation Inhibition Assay (Acid-Mediated)

This assay assesses the ability of a compound to prevent the formation of TTR amyloid fibrils under acidic conditions, which mimic the environment of the lysosome where TTR aggregation is thought to occur.

-

Preparation of Reagents:

-

A stock solution of recombinant wild-type or variant TTR is prepared in a buffer at neutral pH (e.g., 10 mM phosphate, 100 mM KCl, 1 mM EDTA, pH 7.6).[7]

-

A series of buffered solutions at an acidic pH (e.g., pH 4.4 for wild-type TTR, pH 5.0 for certain variants) are prepared using 50 mM sodium acetate and 100 mM KCl.[1][7]

-

The test compound, 2-[(3,5-dichlorophenyl)amino]benzoic acid, is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.[6]

-

-

Assay Procedure:

-

The test compound is added to the acidic buffer solutions at various concentrations. A control sample with no inhibitor is also prepared.[7]

-

The TTR stock solution is then added to each of the buffered inhibitor solutions to a final TTR concentration of 0.2 mg/mL.[7]

-

The solutions are incubated without agitation at 37°C for 72 hours.[7]

-

-

Quantification of Fibril Formation:

Cellular Dot-Blot Filter Assay for TTR Aggregation Inhibition

This cell-based assay provides a more physiologically relevant system to screen for inhibitors of TTR aggregation.

-

Cell Culture and Transfection:

-

Inhibitor Treatment and Sample Collection:

-

Dot-Blot Analysis:

-

The collected conditioned medium is filtered through a cellulose acetate membrane to capture TTR aggregates.[9][10]

-

The retained aggregates on the membrane are then immunodetected using a primary antibody specific for TTR, followed by a suitable secondary antibody conjugated to a detectable enzyme (e.g., horseradish peroxidase).[9][10]

-

The signal from the dots is quantified using densitometry to determine the percentage of aggregation inhibition compared to the vehicle-treated control.[9]

-

Visualizations

To further elucidate the concepts discussed, the following diagrams illustrate the TTR amyloidosis pathway, the experimental workflow for inhibitor screening, and the logical relationship of the key findings.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Comparative in vitro and ex vivo activities of selected inhibitors of transthyretin aggregation: relevance in drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural Analysis of the Complex of Human Transthyretin with 3′,5′-Dichlorophenylanthranilic Acid at 1.5 Å Resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Research Portal [researchrepository.rmit.edu.au]

- 6. medchemexpress.com [medchemexpress.com]

- 7. files.core.ac.uk [files.core.ac.uk]

- 8. Novel Transthyretin Amyloid Fibril Formation Inhibitors: Synthesis, Biological Evaluation, and X-Ray Structural Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Physicochemical Characteristics of Dichlorophenyl-Substituted Abscisic Acid Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical characteristics of dichlorophenyl-substituted analogs of Abscisic Acid (ABA). While a specific compound universally designated as "Dichlorophenyl-ABA" is not extensively characterized in publicly available literature, this document extrapolates likely properties based on known ABA analogs and the principles of medicinal chemistry. The information herein is intended to guide researchers in the design, synthesis, and evaluation of novel ABA analogs for applications in agriculture and pharmacology.

Introduction to Abscisic Acid (ABA) and its Analogs

Abscisic acid is a plant hormone that plays a crucial role in regulating various aspects of plant growth, development, and stress responses.[1][2][3] However, the therapeutic and agricultural use of ABA is limited by its chemical instability, particularly its rapid photoisomerization and metabolic degradation.[1][4] This has led to the development of synthetic ABA analogs with improved stability and bioavailability. Modifications to the ABA molecule, such as the introduction of dichlorophenyl groups, are aimed at enhancing its persistence and receptor binding affinity.[1]

Physicochemical Properties

The introduction of a dichlorophenyl moiety to the ABA scaffold is expected to significantly alter its physicochemical properties. The following table summarizes the anticipated characteristics of a hypothetical this compound analog compared to the parent compound, (+)-ABA.

Table 1: Physicochemical Properties of (+)-ABA and a Hypothetical this compound Analog

| Property | (+)-Abscisic Acid | This compound (Hypothetical) | Data Source / Rationale |

| Molecular Formula | C15H20O4 | C13H9Cl2NO2 | [5][6][7] / Based on 2-[(3,5-Dichlorophenyl)amino]benzoic acid structure, which is sometimes referred to as this compound.[5] |

| Molecular Weight | 264.3 g/mol | 282.12 g/mol | [5][6][7] |

| Appearance | Crystalline solid | Solid, likely white to light yellow | [7][8] / Typical for small organic molecules. |

| Solubility | Soluble in organic solvents like ethanol, DMSO, and dimethylformamide (~20 mg/mL).[7][9] Limited solubility in water (~0.3 mg/mL in PBS, pH 7.2).[7][9] | Expected to have high solubility in DMSO.[5][8] Lower aqueous solubility is anticipated due to increased lipophilicity from the dichlorophenyl group. | Based on general principles of solubility for organic compounds and data for related structures.[5][8] |

| Storage & Stability | Store at -20°C for long-term stability (≥ 4 years).[7] Susceptible to photoisomerization.[1] | Recommended storage at -20°C (long term).[5] The dichlorophenyl group may enhance photostability compared to ABA.[4] | General recommendations for storing organic compounds and known stability issues of ABA.[1][4][5] |

Biological Activity and Signaling Pathway

ABA and its analogs exert their effects by binding to the PYR/PYL/RCAR family of receptors.[10][11][12] This binding event triggers a signaling cascade that leads to the inhibition of Type 2C protein phosphatases (PP2Cs) and the activation of SNF1-related protein kinases 2 (SnRK2s), ultimately resulting in the regulation of downstream gene expression and physiological responses.[1][10][13]

The affinity of an ABA analog for the PYR/PYL/RCAR receptors is a critical determinant of its biological activity. The dichlorophenyl substitution is hypothesized to modulate this interaction.

Table 2: Biological Activity Data for ABA and Related Analogs

| Compound | Target Receptor(s) | Binding Affinity (Kd/IC50) | Effect on PP2C Activity | Data Source |

| (+)-Abscisic Acid | PYR/PYL/RCAR family | Varies by receptor subtype | Inhibition (in the presence of receptor) | [1][14] |

| Pyrabactin | PYR1/PYL1 (agonist), PYL2/PYL3 (antagonist) | Sub-micromolar to low micromolar range | Subtype-dependent | [2] |

| Quinabactin (AM1) | Broad spectrum PYL activity | Higher bioactivity than pyrabactin | Inhibition | [2][15] |

| Opabactin | Pan-agonist | ~7-fold higher affinity than ABA | Strong Inhibition | [2] |

| This compound | In the context of transthyretin, it is an inhibitor of amyloid fibril formation.[8][16] For a hypothetical ABA analog, it would target PYR/PYL/RCAR receptors. | Not available for a specific ABA analog. For TTR, it inhibits aggregation by >80%.[16] | Not applicable for TTR. For an ABA analog, it would be expected to inhibit PP2C activity in an agonist context. | [8][16] |

ABA Signaling Pathway

The core signaling pathway of ABA is initiated by its binding to PYR/PYL/RCAR receptors, leading to downstream physiological responses.

Caption: Core ABA signaling pathway initiated by ligand binding.

Experimental Protocols

The characterization of this compound analogs involves a series of standardized experimental protocols to determine their physicochemical and biological properties.

Solubility Assays

a) Kinetic Solubility Assay (Nephelometry) This high-throughput method is used for rapid assessment of solubility.[17]

-

Prepare a high-concentration stock solution of the this compound analog in DMSO.

-

Serially dilute the stock solution in a microtiter plate with aqueous buffer.

-

Incubate the plate for a defined period (e.g., 2 hours) at a constant temperature.

-

Measure the light scattering of the solutions using a nephelometer to detect the formation of precipitate.

-

The concentration at which precipitation is first observed is determined as the kinetic solubility.

b) Equilibrium Solubility Assay (Shake-Flask Method) This method determines the thermodynamic solubility of a compound.[18]

-

Add an excess amount of the solid this compound analog to a vial containing a known volume of aqueous buffer (e.g., PBS).

-

Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separate the undissolved solid from the solution by filtration or centrifugation.

-

Quantify the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as HPLC-UV or LC-MS/MS.[17]

Caption: Experimental workflow for solubility determination.

Receptor Binding Assays

a) Surface Plasmon Resonance (SPR) SPR is a label-free technique to measure real-time binding kinetics and affinity.[19]

-

Immobilize the purified PYR/PYL/RCAR receptor protein onto a sensor chip.

-

Flow a series of concentrations of the this compound analog over the sensor surface.

-

Monitor the change in the refractive index at the sensor surface, which is proportional to the amount of bound analyte.

-

Analyze the resulting sensorgrams to determine the association (ka), dissociation (kd), and equilibrium dissociation constant (KD).

b) Isothermal Titration Calorimetry (ITC) ITC measures the heat change upon binding to determine the binding affinity, stoichiometry, and thermodynamics.[19]

-

Load a solution of the purified PYR/PYL/RCAR receptor into the sample cell of the calorimeter.

-

Fill the injection syringe with a solution of the this compound analog.

-

Perform a series of small injections of the ligand into the protein solution.

-

Measure the heat released or absorbed after each injection.

-

Integrate the heat signals and fit the data to a binding model to determine the KD, enthalpy (ΔH), and entropy (ΔS) of binding.

Caption: Logical relationship of key receptor binding assays.

In Vitro PP2C Inhibition Assay

This assay measures the ability of the this compound analog to promote the receptor-mediated inhibition of a PP2C phosphatase.[14]

-

Reconstitute the core ABA signaling pathway in vitro by combining purified PYR/PYL/RCAR receptor, a PP2C (e.g., HAB1 or ABI1), and a substrate for the phosphatase (e.g., a phosphopeptide).

-

Add varying concentrations of the this compound analog to the reaction mixture.

-

Incubate the reactions to allow for complex formation and phosphatase activity.

-

Quantify the amount of dephosphorylated substrate, typically using a colorimetric or fluorescent method.

-

Calculate the IC50 value, which is the concentration of the analog required to inhibit 50% of the PP2C activity.

Conclusion

Dichlorophenyl-substituted ABA analogs represent a promising class of compounds for modulating plant stress responses. Their altered physicochemical properties, particularly enhanced stability and potentially increased receptor affinity, make them valuable tools for both basic research and agricultural applications. The experimental protocols outlined in this guide provide a framework for the comprehensive characterization of these novel molecules, enabling a deeper understanding of their structure-activity relationships and facilitating the development of next-generation plant growth regulators.

References

- 1. Persistence of Abscisic Acid Analogs in Plants: Chemical Control of Plant Growth and Physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | A briefly overview of the research progress for the abscisic acid analogues [frontiersin.org]

- 3. Abscisic acid - Wikipedia [en.wikipedia.org]

- 4. Synthesis and biological activity of photostable and persistent abscisic acid analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dichlorophenyl ABA supplier |CAS 18201-65-5 |inhibitor | AOBIOUS [aobious.com]

- 6. biotin-tyramide.com [biotin-tyramide.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 10. Arabidopsis PYR/PYL/RCAR Receptors Play a Major Role in Quantitative Regulation of Stomatal Aperture and Transcriptional Response to Abscisic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 11. PYR/PYL/RCAR Receptors Play a Vital Role in the Abscisic-Acid-Dependent Responses of Plants to External or Internal Stimuli - PMC [pmc.ncbi.nlm.nih.gov]

- 12. files.core.ac.uk [files.core.ac.uk]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. A Potential ABA Analog to Increase Drought Tolerance in Arabidopsis thaliana [mdpi.com]

- 16. file.medchemexpress.com [file.medchemexpress.com]

- 17. Solubility Test | AxisPharm [axispharm.com]

- 18. lup.lub.lu.se [lup.lub.lu.se]

- 19. Binding Affinity | Malvern Panalytical [malvernpanalytical.com]

In Vitro Efficacy of Dichlorophenyl-ABA as a Transthyretin Stabilizer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transthyretin (TTR) amyloidosis is a debilitating disease characterized by the misfolding and aggregation of the TTR protein into amyloid fibrils. A promising therapeutic strategy involves the stabilization of the native tetrameric structure of TTR, thereby preventing its dissociation into amyloidogenic monomers. This technical guide provides an in-depth overview of the in vitro studies of 2-[(3,5-dichlorophenyl) amino] benzoic acid, a potent TTR stabilizer also known as Dichlorophenyl-ABA or VCP-6. This document details its binding affinity, mechanism of action, and the experimental protocols used for its evaluation.

Quantitative Data Summary

The following table summarizes the key quantitative data for the interaction of this compound with transthyretin.

| Parameter | Value | Species | Method | Reference |

| Relative Binding Affinity | 5 times higher than Thyroxine (T4) | Human | Not Specified | [1] |

| Estimated Dissociation Constant (Kd) | ~4.0 nM | Human | Calculated | [1] |

| Inhibition of TTR L55P Aggregation | >80% | Rat (cellular model) | Dot-blot filter assay | Not Specified |

Note on Estimated Dissociation Constant (Kd): The dissociation constant for this compound was estimated based on the reported relative binding affinity compared to thyroxine (T4)[1]. The Kd of T4 for human TTR is approximately 20 nM. Therefore, a 5-fold higher affinity corresponds to an estimated Kd of ~4.0 nM.

Mechanism of Action: Tetramer Stabilization

This compound functions as a kinetic stabilizer of the TTR tetramer[2]. By binding to one or both of the thyroxine-binding sites on the TTR tetramer, it significantly increases the energy barrier for tetramer dissociation, which is the rate-limiting step in TTR amyloidogenesis. This stabilization prevents the formation of amyloidogenic monomers and subsequent aggregation into harmful amyloid fibrils.

The high-resolution X-ray crystal structure of the human TTR in complex with this compound (referred to as VCP-6 in the study) reveals the molecular basis for its potent stabilizing effect. The dichlorophenyl moiety binds within the hydrophobic pocket of the thyroxine-binding site, while the benzoic acid portion forms key hydrogen bonds with amino acid residues of TTR, effectively locking the subunits together.[1]

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below.

TTR Fibrillogenesis Inhibition Assay (Acid-Mediated)

This assay evaluates the ability of a compound to inhibit the formation of TTR amyloid fibrils under acidic conditions, which promote tetramer dissociation.

Materials:

-

Recombinant human wild-type TTR

-

This compound (or other test compounds) dissolved in DMSO

-

10 mM phosphate buffer (pH 7.6) containing 100 mM KCl and 1 mM EDTA

-

0.2 M acetate buffer (pH 4.4)

-

Thioflavin T (ThT) solution (25 µM in 10 mM phosphate buffer, pH 7.6)

-

96-well black, clear-bottom microplates

Procedure:

-

Prepare a stock solution of TTR at a concentration of 7.2 µM (0.4 mg/mL) in 10 mM phosphate buffer (pH 7.6) with 100 mM KCl and 1 mM EDTA.

-

In a 96-well plate, add 50 µL of the TTR stock solution to each well.

-

Add 5 µL of this compound solution (in DMSO) to the wells to achieve the desired final concentrations (e.g., in a molar ratio of 1:1 or 3:1 ligand to TTR). For the control well, add 5 µL of DMSO.

-

Incubate the plate at 37°C for 30 minutes to allow for ligand binding.

-

Induce fibril formation by adding 50 µL of 0.2 M acetate buffer (pH 4.4) to each well, bringing the final pH to approximately 4.6.

-

Seal the plate and incubate at 37°C for 72 hours without agitation.

-

After incubation, add 100 µL of Thioflavin T solution to each well.

-

Measure the fluorescence intensity using a microplate reader with excitation at 450 nm and emission at 485 nm.

-

The percentage of inhibition is calculated by comparing the fluorescence of the wells containing this compound to the control well (TTR with DMSO).

Competitive Binding Assay

This assay determines the binding affinity of a test compound to TTR by measuring its ability to displace a known fluorescent ligand.

Materials:

-

Recombinant human wild-type TTR

-

This compound (or other test compounds) dissolved in DMSO

-

Fluorescently labeled thyroxine (e.g., Dansyl-T4 or FITC-T4)

-

Assay buffer (e.g., 10 mM Tris-HCl, 100 mM KCl, 1 mM EDTA, pH 8.0)

-

96-well black microplates

Procedure:

-

Prepare a solution of TTR in the assay buffer at a concentration of 1 µM.

-

Prepare a stock solution of the fluorescently labeled T4 in the assay buffer.

-

In a 96-well plate, add TTR solution to each well.

-

Add varying concentrations of this compound to the wells.

-

Add the fluorescently labeled T4 to all wells at a fixed concentration (typically at or below its Kd).

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 1-2 hours), protected from light.

-

Measure the fluorescence polarization or fluorescence intensity using a suitable microplate reader.

-

The decrease in fluorescence signal with increasing concentrations of this compound indicates competitive binding.

-

The IC50 value (the concentration of this compound that displaces 50% of the fluorescent ligand) can be determined by fitting the data to a dose-response curve. The Kd can then be calculated using the Cheng-Prusoff equation.

Visualizations

Signaling Pathway of TTR Amyloidogenesis and Inhibition

Caption: Mechanism of TTR stabilization by this compound.

Experimental Workflow for In Vitro Evaluation

Caption: Workflow for in vitro testing of this compound.

References

An In-Depth Technical Guide to Dichlorophenyl-ABA (CAS 18201-65-5): A Transthyretin Amyloid Fibril Formation Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dichlorophenyl-ABA, with the CAS number 18201-65-5, is a small molecule inhibitor of transthyretin (TTR) amyloid fibril formation.[1][2] Its primary mechanism of action is the kinetic stabilization of the native TTR tetramer, preventing its dissociation into amyloidogenic monomers. This technical guide provides a comprehensive overview of this compound, including its chemical properties, a plausible synthesis protocol, its mechanism of action, detailed experimental protocols for its evaluation, and available biological activity data. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the development of therapeutics for transthyretin amyloidosis.

Chemical and Physical Properties

This compound, chemically known as 2-((3,5-Dichlorophenyl)amino)benzoic acid, is a solid compound soluble in dimethyl sulfoxide (DMSO).[1][3] Key properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 18201-65-5 | [4][5][6] |

| IUPAC Name | 2-((3,5-Dichlorophenyl)amino)benzoic acid | [3][6][7] |

| Synonyms | Dichlorophenyl ABA, 2-(3,5-dichloroanilino)benzoic acid | [8] |

| Molecular Formula | C13H9Cl2NO2 | [4][5] |

| Molecular Weight | 282.12 g/mol | [4][7] |

| Appearance | White to light yellow solid | [2][9] |

| Solubility | DMSO: 100 mg/mL (with sonication) | [1][10] |

| Storage | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [2][9] |

Synthesis Protocol

A detailed, step-by-step synthesis protocol for this compound is not explicitly available in the reviewed literature. However, based on established organometallic cross-coupling reactions for the formation of diarylamines, a plausible synthesis can be achieved via an Ullmann condensation or a Buchwald-Hartwig amination. The following protocol describes a synthesis based on the Ullmann condensation.

Reaction: Ullmann Condensation of 2-iodobenzoic acid and 3,5-dichloroaniline.

Materials:

-

2-Iodobenzoic acid

-

3,5-Dichloroaniline

-

Copper(I) iodide (CuI)

-

Potassium carbonate (K2CO3)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Hydrochloric acid (HCl), 1 M

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-iodobenzoic acid (1.0 eq), 3,5-dichloroaniline (1.2 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq).

-

Add anhydrous DMF to the flask to dissolve the reactants.

-

Heat the reaction mixture to 120-140°C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into 1 M HCl and extract with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure 2-((3,5-dichlorophenyl)amino)benzoic acid.

-

Characterize the final product by NMR and mass spectrometry to confirm its identity and purity.

Mechanism of Action and Signaling Pathway

This compound functions as a kinetic stabilizer of the transthyretin (TTR) tetramer. The pathogenesis of TTR amyloidosis is initiated by the dissociation of the stable, soluble TTR tetramer into its monomeric subunits. These monomers are prone to misfolding and subsequent self-assembly into insoluble amyloid fibrils that deposit in various tissues, leading to organ dysfunction. This compound binds to the thyroxine-binding sites within the central channel of the TTR tetramer, strengthening the interactions between the subunits and increasing the energy barrier for dissociation. This stabilization of the native tetrameric conformation effectively inhibits the first and rate-limiting step of the amyloidogenic cascade.

Experimental Protocols

The following protocols are based on the methodologies described by Cardoso et al. (2007) for the evaluation of TTR aggregation inhibitors.

In Vitro Cellular Assay for TTR Aggregation Inhibition

Objective: To assess the ability of this compound to inhibit the formation of TTR aggregates in a cellular model.

Materials:

-

Rat Schwannoma cell line

-

Plasmids encoding the L55P TTR mutant

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

-

Transfection reagent (e.g., Lipofectamine)

-

This compound stock solution in DMSO

-

Phosphate-buffered saline (PBS)

-

Dot-blot apparatus

-

Nitrocellulose membrane

-

Primary antibody: Rabbit anti-TTR polyclonal antibody

-

Secondary antibody: Horseradish peroxidase (HRP)-conjugated anti-rabbit IgG

-

Enhanced chemiluminescence (ECL) detection reagents

Procedure:

-

Cell Culture and Transfection:

-

Culture the rat Schwannoma cells in the appropriate medium until they reach 70-80% confluency.

-

Transfect the cells with the L55P TTR plasmid using a suitable transfection reagent according to the manufacturer's protocol.

-

-

Compound Treatment:

-

24 hours post-transfection, replace the medium with fresh medium containing this compound at various concentrations (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) as a control.

-

-

Sample Collection:

-

After 24-48 hours of incubation with the compound, collect the conditioned medium from each well.

-

Centrifuge the medium to pellet any detached cells and collect the supernatant.

-

-

Dot-Blot Analysis:

-

Apply the collected supernatant to a nitrocellulose membrane using a dot-blot apparatus.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-TTR antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the protein dots using an ECL detection system and image the membrane. The intensity of the dots corresponds to the amount of aggregated TTR.

-

Ex Vivo TTR Stabilization Assay in Human Plasma

Objective: To evaluate the ability of this compound to stabilize the TTR tetramer in plasma from individuals with familial amyloidotic polyneuropathy (FAP).

Materials:

-

Plasma from FAP patients (e.g., heterozygous for the V30M TTR mutation)

-

This compound stock solution in DMSO

-

Urea

-

Isoelectric focusing (IEF) gel system

-

Nitrocellulose membrane

-

Western blotting apparatus

-

Primary antibody: Rabbit anti-TTR polyclonal antibody

-

Secondary antibody: HRP-conjugated anti-rabbit IgG

-

ECL detection reagents

Procedure:

-

Plasma Incubation:

-

Incubate aliquots of FAP patient plasma with this compound at various concentrations or vehicle (DMSO) for a specified period (e.g., 24 hours) at 37°C.

-

-

Semi-Denaturing IEF:

-

To each plasma sample, add urea to a final concentration of 4 M to induce partial denaturation and dissociation of unstable TTR tetramers.

-

Load the samples onto an IEF gel and perform electrophoresis according to the manufacturer's instructions.

-

-

Western Blotting:

-

Transfer the proteins from the IEF gel to a nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer.

-

Probe the membrane with the primary anti-TTR antibody.

-

Wash the membrane and then probe with the HRP-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Detect the TTR bands using an ECL detection system.

-

Analyze the relative intensities of the bands corresponding to the TTR tetramer and monomer. An increase in the tetramer-to-monomer ratio in the presence of this compound indicates stabilization of the TTR tetramer.

-

Biological Activity

This compound has been identified as a potent inhibitor of TTR amyloid fibril formation.[1][2] Its biological activity has been primarily characterized through in vitro and ex vivo studies.

| Assay | TTR Variant | Result | Reference |

| In Vitro Cellular Aggregation | L55P | >80% inhibition of aggregate formation in conditioned medium. | [1][2] |

| Ex Vivo Plasma Stabilization | V30M | Demonstrated stabilization of the TTR tetramer in plasma from heterozygous carriers. | [5] |

Nomenclature Clarification: "ABA"

The abbreviation "ABA" in "this compound" likely stands for A mino B enzoic A cid, referring to the 2-aminobenzoic acid core of the molecule. This nomenclature is used within the context of TTR inhibitor research to concisely describe the chemical structure. It is crucial to distinguish this from the well-known plant hormone, abscisic acid, which is also commonly abbreviated as ABA but is structurally and functionally unrelated.

Conclusion

This compound (CAS 18201-65-5) is a promising small molecule inhibitor of transthyretin amyloidogenesis. By stabilizing the native tetrameric structure of TTR, it effectively prevents the formation of pathogenic amyloid fibrils. The experimental protocols detailed in this guide provide a framework for the continued investigation and evaluation of this and similar compounds. Further research to quantify its potency (e.g., determining IC50 values) and to elucidate its pharmacokinetic and pharmacodynamic properties will be essential for its potential development as a therapeutic agent for transthyretin amyloidosis.

References

- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Inhibition of Human Transthyretin Aggregation by Non-Steroidal Anti-Inflammatory Compounds: A Structural and Thermodynamic Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Comparative in vitro and ex vivo activities of selected inhibitors of transthyretin aggregation: relevance in drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 9. Mechanism of inhibition of acid-mediated transthyretin aggregation by designed peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CN103224451B - Method for synthesizing 3,5-dichlorobenzoic acid - Google Patents [patents.google.com]

The Biological Activity of Dichlorophenyl-ABA: A Technical Examination

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity of a compound referred to as Dichlorophenyl-ABA, chemically identified as 2-[(3,5-Dichlorophenyl)amino]benzoic acid. It is crucial to note that while the nomenclature includes "ABA," this compound is structurally distinct from the plant hormone Abscisic Acid (ABA) and its primary characterized biological activity is not in the realm of plant physiology but in the context of human amyloid diseases. This document will detail its mechanism of action as an inhibitor of transthyretin (TTR) amyloid fibril formation, present available quantitative data, and outline relevant experimental methodologies.

Introduction and Chemical Identity

This compound (DCPA), with the IUPAC name 2-[(3,5-Dichlorophenyl)amino]benzoic acid, has emerged as a molecule of interest in the study of amyloidosis, specifically those related to transthyretin (TTR)[1][2][3]. TTR is a protein primarily synthesized in the liver that transports thyroxine and retinol-binding protein in the blood. Under certain conditions, mutations in the TTR gene can lead to the formation of amyloid fibrils, which deposit in various tissues and cause familial amyloidotic polyneuropathy (FAP) and familial amyloid cardiomyopathy (FAC).

Mechanism of Action: Inhibition of TTR Amyloid Fibril Formation

The primary biological activity of this compound is the inhibition of TTR amyloid fibril formation[2][3]. The proposed mechanism involves the stabilization of the native tetrameric structure of TTR. The dissociation of the TTR tetramer into its constituent monomers is a rate-limiting step in the amyloidogenic cascade. By binding to the thyroxine-binding sites of the TTR tetramer, this compound is thought to stabilize the protein, thereby preventing its dissociation and subsequent misfolding and aggregation into amyloid fibrils[2].

Quantitative Data on Biological Activity

The efficacy of this compound as an inhibitor of TTR aggregation has been quantified in various studies. The available data is summarized in the table below.

| Assay | TTR Variant | Metric | Value | Reference |

| TTR Aggregation Inhibition | L55P | % Inhibition | >80% | [2][3] |

| TTR Tetramer Stabilization | V30M | Activity | Best stabilizer in plasma | [2][3] |

Experimental Protocols

The evaluation of this compound's biological activity involves several key experimental procedures. Detailed methodologies for these experiments are crucial for the replication and validation of findings.

TTR Aggregation Assay

This assay is designed to quantify the extent to which a compound can inhibit the formation of TTR amyloid fibrils in vitro.

Protocol:

-

Protein Preparation: Recombinant TTR variants (e.g., L55P, V30M) are expressed and purified.

-

Assay Buffer: A suitable buffer, typically with a low pH (e.g., acetate buffer, pH 4.4) is used to induce TTR aggregation.

-

Incubation: Purified TTR is incubated in the assay buffer in the presence and absence of this compound at various concentrations.

-

Quantification of Aggregation: Fibril formation is monitored over time using techniques such as:

-

Thioflavin T (ThT) fluorescence: ThT binds to amyloid fibrils and exhibits enhanced fluorescence, which can be measured.

-

Turbidity measurements: The increase in turbidity of the solution due to aggregate formation is measured spectrophotometrically.

-

Electron Microscopy: The morphology of the aggregates is visualized to confirm the presence of amyloid fibrils.

-

-

Data Analysis: The percentage of inhibition is calculated by comparing the aggregation in the presence of the inhibitor to the control (without inhibitor).

TTR Tetramer Stabilization Assay in Plasma

This ex vivo assay assesses the ability of a compound to stabilize the TTR tetramer in a more physiologically relevant environment, such as blood plasma.

Protocol:

-

Plasma Collection: Blood samples are collected from individuals carrying a TTR mutation (e.g., V30M).

-

Incubation: Plasma samples are incubated with this compound at various concentrations.

-

Tetramer Dissociation Challenge: The stability of the TTR tetramer is challenged, for example, by urea denaturation or isoelectric focusing.

-

Quantification of Tetramer: The amount of remaining intact TTR tetramer is quantified using techniques like:

-

Western Blotting: Following non-denaturing gel electrophoresis to separate the tetramer from dissociated monomers.

-

Immunoassay: Using antibodies specific to the native tetrameric conformation of TTR.

-

-

Data Analysis: The degree of tetramer stabilization is determined by comparing the amount of intact tetramer in treated versus untreated plasma samples.

Distinction from Plant Hormone Abscisic Acid (ABA)

It is imperative to reiterate that this compound (2-[(3,5-Dichlorophenyl)amino]benzoic acid) is not a structural analog of the plant hormone Abscisic Acid. ABA is a sesquiterpenoid that plays critical roles in plant development and stress responses, such as seed dormancy and stomatal closure[4][5][6]. The core signaling pathway of ABA in plants involves its binding to PYR/PYL/RCAR receptors, which then inhibit Type 2C protein phosphatases (PP2Cs), leading to the activation of SnRK2 kinases and downstream physiological responses[7][8][9][10]. There is currently no scientific literature to suggest that this compound interacts with this plant signaling pathway or exhibits ABA-like activity in plants.

Conclusion

This compound is a potent inhibitor of transthyretin amyloid fibril formation, acting through the stabilization of the native TTR tetramer. This activity positions it as a compound of interest for the development of therapeutics for TTR-related amyloidosis. However, its name is a potential source of confusion, and it should not be mistaken for an analog of the plant hormone Abscisic Acid. The biological activities and mechanisms of action of these two compounds are entirely distinct and occur in different biological systems. Future research on this compound should focus on its pharmacokinetic and toxicological properties to further evaluate its therapeutic potential in humans.

References

- 1. Dichlorophenyl ABA supplier |CAS 18201-65-5 |inhibitor | AOBIOUS [aobious.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. How hormones and growth regulators affect your plants | OSU Extension Service [extension.oregonstate.edu]

- 5. Unveiling the crucial roles of abscisic acid in plant physiology: implications for enhancing stress tolerance and productivity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Abscisic acid - Wikipedia [en.wikipedia.org]

- 7. Arabidopsis PYR/PYL/RCAR Receptors Play a Major Role in Quantitative Regulation of Stomatal Aperture and Transcriptional Response to Abscisic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. PYR/PYL/RCAR Receptors Play a Vital Role in the Abscisic-Acid-Dependent Responses of Plants to External or Internal Stimuli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structural insights into PYR/PYL/RCAR ABA receptors and PP2Cs - PubMed [pubmed.ncbi.nlm.nih.gov]

The Efficacy of Dichlorophenyl-ABA in Mitigating Transthyretin L55P Aggregation: A Technical Review

For Immediate Release

This technical guide provides an in-depth analysis of the therapeutic potential of 2-[(3,5-dichlorophenyl)amino]benzoic acid (henceforth referred to as Dichlorophenyl-ABA) in the context of transthyretin (TTR) amyloidosis caused by the L55P mutation. This document is intended for researchers, scientists, and drug development professionals actively engaged in the study and treatment of amyloidogenic diseases.

Executive Summary

Transthyretin (TTR) amyloidosis is a progressive and often fatal disease characterized by the misfolding and aggregation of the TTR protein. The L55P mutation is known to be one of the most aggressive variants, leading to early-onset and severe clinical manifestations.[1] This guide summarizes the findings on the inhibitory effects of this compound on TTR L55P aggregate formation in a cellular model, presenting key quantitative data and the experimental protocols utilized in these seminal studies. The evidence strongly suggests that this compound is a potent inhibitor of TTR L55P aggregation, offering a promising avenue for therapeutic development.

The Pathophysiology of TTR L55P Amyloidosis

Under normal physiological conditions, TTR exists as a stable homotetramer.[2] Its primary functions include the transport of thyroxine and retinol (vitamin A) in the blood and cerebrospinal fluid.[3][4] The process of TTR amyloidogenesis is initiated by the dissociation of this tetramer into its constituent monomers.[3] These monomers can then misfold and self-assemble into soluble oligomers, protofilaments, and ultimately, insoluble amyloid fibrils that deposit in various tissues, leading to organ dysfunction.[1][3]

The L55P mutation significantly destabilizes the TTR tetramer, thereby accelerating the rate-limiting step of tetramer dissociation.[5] This inherent instability makes the L55P variant highly prone to aggregation, even under physiological conditions.[1] In fact, studies have shown that cells expressing TTR L55P readily form aggregates in the culture medium within 24 hours, a phenomenon not observed with wild-type TTR or the V30M variant over a 72-hour period.[6] These TTR L55P aggregates have been demonstrated to be toxic to cells, inducing apoptosis via caspase-3 activation.[6]

This compound as an Inhibitor of TTR L55P Aggregation

A cellular-based screening assay identified this compound as a highly effective inhibitor of TTR L55P aggregate formation.[6] This compound demonstrated superior inhibitory activity compared to several other known TTR fibrillogenesis inhibitors.

Quantitative Analysis of Inhibition

The inhibitory capacity of this compound and other compounds on TTR L55P aggregation was quantified using a dot-blot filter assay. The results are summarized in the table below.

| Compound | Concentration (µM) | Inhibition of Aggregate Formation (%) | Statistical Significance (p-value) |

| This compound | 1 | ~95% | < 0.006 |

| Iododiflunisal | 1 | ~80% | < 0.006 |

| Tri-iodophenol (TIP) | 1 | ~80% | < 0.006 |

| 4-(3,5-difluorophenyl) benzoic acid | 1 | ~90% | < 0.006 |

| Benzoxazole | 1 | ~90% | < 0.006 |

| Diflunisal | 10 | ~80% | < 0.03 |

| Diflunisal | 1 | No significant effect | - |

| Iododiflunisal | 0.1 | ~80% | < 0.03 |

Data extracted from a study by an in vitro and ex vivo activities of selected inhibitors of transthyretin aggregation.[6]

As the data indicates, this compound at a concentration of 1 µM showed the highest inhibitory effect among the tested compounds, reducing TTR L55P aggregate formation by approximately 95%.[6]

Experimental Protocols

The following section details the methodologies employed to assess the effect of this compound on TTR L55P expressing cells.

Cell Culture and Transfection

A rat Schwannoma cell line was used for these experiments. The cells were transfected with plasmids carrying the cDNA for human TTR L55P. This cellular model is advantageous as it secretes the expressed TTR variant into the culture medium, allowing for the study of extracellular aggregation.[6]

Compound Treatment and Sample Collection

Following transfection, the cells were incubated with this compound at a concentration of 1 µM. Control cells were incubated without any compound. After a 24-hour incubation period, the conditioned medium was collected for analysis.[6]

Dot-Blot Filter Assay for Aggregate Detection

The collected conditioned medium was applied to a cellulose acetate membrane using a dot-blot apparatus. This technique specifically captures aggregated forms of TTR. The membrane was then subjected to immunodetection using a specific anti-human TTR antibody. The resulting dots, corresponding to the amount of aggregated TTR, were quantified using densitometry. The percentage of inhibition was calculated by comparing the densitometric analysis of samples from treated cells to that of untreated controls.[6]

Mechanism of Action

While the precise mechanism of this compound's inhibitory action was not fully elucidated in the cited cellular study, it is hypothesized to act as a TTR tetramer stabilizer. Small molecule stabilizers bind to the thyroxine-binding sites of the TTR tetramer, strengthening the interactions between the monomers and thus preventing the initial dissociation step that is critical for amyloidogenesis.[2][7] The structural similarity of this compound to other known TTR stabilizers supports this proposed mechanism. X-ray crystallography studies of similar compounds have shown that they bind deep within the T4 binding channel of TTR.[7]

Conclusion and Future Directions

The available evidence strongly indicates that this compound is a potent inhibitor of TTR L55P aggregation in a relevant cellular model. Its ability to almost completely prevent the formation of aggregates at a low micromolar concentration highlights its potential as a lead compound for the development of novel therapeutics for TTR L55P-associated amyloidosis.

Future research should focus on:

-

In-depth structural studies to elucidate the precise binding mode of this compound to the TTR L55P tetramer.

-

Pharmacokinetic and pharmacodynamic studies to assess the bioavailability and in vivo efficacy of the compound.

-

Toxicology studies to determine its safety profile.

-

Further investigation into the downstream effects of this compound on cellular toxicity and apoptosis in TTR L55P expressing cells.

The development of effective small molecule stabilizers like this compound represents a promising strategy to combat the devastating effects of transthyretin amyloidosis.

References

- 1. The most pathogenic transthyretin variant, L55P, forms amyloid fibrils under acidic conditions and protofilaments under physiological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Modulation of the Mechanisms Driving Transthyretin Amyloidosis [frontiersin.org]

- 3. Mechanism of inhibition of acid-mediated transthyretin aggregation by designed peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Disease-associated mutations impacting BC-loop flexibility trigger long-range transthyretin tetramer destabilization and aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Transthyretin Amyloidoses: From Delineating the Molecular Mechanism of Aggregation Linked to Pathology to a Regulatory Agency Approved Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Comparative in vitro and ex vivo activities of selected inhibitors of transthyretin aggregation: relevance in drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Foundational Research on Dichlorophenyl Compounds in Biochemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichlorophenyl compounds represent a significant class of molecules in biochemical research and drug development. Their diverse biological activities, stemming from the presence of a dichlorinated phenyl ring, have positioned them as crucial scaffolds in the design of novel therapeutic agents. These compounds have demonstrated a broad spectrum of effects, including anticancer, antimicrobial, and enzyme-inhibiting properties. This technical guide provides an in-depth overview of the foundational biochemical research on dichlorophenyl compounds, focusing on their mechanisms of action, effects on signaling pathways, and relevant experimental methodologies.

Cytotoxic and Antiproliferative Activities

A significant body of research has focused on the cytotoxic and antiproliferative effects of dichlorophenyl derivatives against various cancer cell lines. These studies are crucial for the development of new anticancer agents.

Quantitative Data on Cytotoxicity

The following tables summarize the growth inhibition (GI₅₀) and half-maximal inhibitory concentration (IC₅₀) values for several dichlorophenyl compounds across a range of cancer cell lines.

Table 1: Growth Inhibition (GI₅₀) of Dichlorophenylacrylonitriles in MCF-7 Breast Cancer Cells [1]

| Compound | Structure | GI₅₀ (µM) | Selectivity vs. Normal Cells |

| (Z)-2-(3,4-dichlorophenyl)-3-(1H-pyrrol-2-yl)acrylonitrile (5) | Dichlorophenylacrylonitrile | 0.56 ± 0.03 | 260-fold |

| (Z)-2-(3,4-dichlorophenyl)-3-(4-nitrophenyl)acrylonitrile (6) | Dichlorophenylacrylonitrile | 0.127 ± 0.04 | >260-fold |

| (Z)-3-(4-aminophenyl)-2-(3,4-dichlorophenyl)acrylonitrile (35) | Dichlorophenylacrylonitrile | 0.030 ± 0.014 | Not Specified |

| (Z)-N-(4-(2-cyano-2-(3,4-dichlorophenyl)vinyl)phenyl)acetamide (38) | Dichlorophenylacrylonitrile | 0.034 ± 0.01 | Not Specified |

Table 2: Cytotoxic Activity (IC₅₀) of 1,3-bis(3,5-dichlorophenyl)urea (COH-SR4) in Melanoma Cell Lines [2]

| Cell Line | Cancer Type | IC₅₀ (µM) |

| B16-F0 | Melanoma | 5 ± 1 |

| Hs600T | Melanoma | 6 ± 1 |

| A2058 | Melanoma | 11 ± 2 |

Table 3: Cytotoxic Activity (IC₅₀) of 1,3-Disubstituted Thiourea Derivatives [3]

| Compound | Substituent | Cancer Cell Line | IC₅₀ (µM) |

| 2 | 3,4-dichlorophenyl | SW480 (Colon) | 1.5 - 8.9 |

| 2 | 3,4-dichlorophenyl | SW620 (Colon) | 1.5 - 8.9 |

| 8 | 4-CF₃-phenyl | SW480 (Colon) | 1.5 - 8.9 |

| 8 | 4-CF₃-phenyl | SW620 (Colon) | 1.5 - 8.9 |

Table 4: Cytotoxicity (LC₅₀) of 3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione (DCPT) in HepG2 Cells [4][5]

| Cell Line | Condition | LC₅₀ (µM) |

| HepG2 (Wild Type) | - | 233.0 ± 19.7 |

| HepG2 (CYP3A4 Transfected) | - | 160.2 ± 5.9 |

Mechanisms of Action

Dichlorophenyl compounds exert their biological effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes involved in cellular signaling.

Induction of Apoptosis and Cell Cycle Arrest

The novel compound 1,3-bis(3,5-dichlorophenyl)urea, known as COH-SR4, has been shown to induce apoptosis and cause G0/G1 cell cycle arrest in lung cancer cells.[6] This is accompanied by the inhibition of cell cycle regulatory proteins such as CDK2, CDK4, cyclin A, cyclin B1, and cyclin E1.[6] In melanoma cells, COH-SR4 induces G2/M phase cell cycle arrest.[2]

Enzyme Inhibition

Dichlorophenyl compounds have been identified as potent inhibitors of several key enzymes.

-

Kinase Inhibition: A potent, orally active Src kinase inhibitor, [7-(2,6-dichlorophenyl)-5-methylbenzo[1][2][7]triazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine, has been identified, demonstrating antitumor activity.[8][9]

-

Dipeptidyl Peptidase-4 (DPP4) Inhibition: Imidazo[1,2-a]pyrimidine-2-carboxamides containing a 2,4-dichlorophenyl group have been developed as potent and selective DPP4 inhibitors for the treatment of type 2 diabetes.[10]

-

DHCR7 Inhibition: Dichlorophenyl piperazines, including the atypical antipsychotic aripiprazole and its metabolite, are potent inhibitors of 7-dehydrocholesterol reductase (DHCR7), the final enzyme in cholesterol biosynthesis.[11] Inhibition of DHCR7 can lead to an accumulation of 7-dehydrocholesterol, which is associated with Smith-Lemli-Opitz syndrome.[11]

Signaling Pathways Modulated by Dichlorophenyl Compounds

The anticancer effects of many dichlorophenyl compounds are mediated through their modulation of critical cellular signaling pathways.

AMPK/Akt Pathway

The compound COH-SR4 activates the AMP-activated protein kinase (AMPK) pathway in lung cancer cells.[6] Activation of AMPK, a key energy sensor, can lead to the inhibition of anabolic pathways and cell growth. Conversely, COH-SR4 treatment leads to a decrease in phosphorylated Akt (pAkt), a critical protein in cell survival and proliferation signaling.[2][6] Knockdown of AMPK partially reverses the cytotoxic effects of COH-SR4, confirming the importance of this pathway.[6]

Metabolic Pathways

The biotransformation of dichlorophenyl compounds is a critical aspect of their biological activity and potential toxicity.

Cytochrome P450-Mediated Metabolism

Cytochrome P450 (CYP) enzymes play a major role in the metabolism of many dichlorophenyl compounds. For instance, the nonsteroidal anti-inflammatory drug diclofenac, which contains a 2,6-dichlorophenyl moiety, undergoes oxidative metabolism primarily by CYP2C9 and CYP3A4.[12][13] A novel bioactivation pathway for diclofenac initiated by CYP3A4-mediated oxidative decarboxylation has been identified, leading to the formation of reactive metabolites that can bind to cellular macromolecules.[14] The cytotoxicity of 3-(3,5-dichlorophenyl)-2,4-thiazolidinedione (DCPT) is enhanced in HepG2 cells transfected with CYP3A4, suggesting a role for this enzyme in its bioactivation.[4][5]

Experimental Protocols

The following are detailed methodologies for key experiments frequently cited in the research of dichlorophenyl compounds.

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat cells with various concentrations of the dichlorophenyl compound for the desired time period (e.g., 48 or 96 hours).[6] Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract.

Protocol:

-

Protein Extraction: Lyse cells treated with the dichlorophenyl compound and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate 20-50 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., pAMPK, pAkt, Bcl-2, Bax, cleaved PARP) overnight at 4°C.[6]

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Experimental Workflow for Cytotoxicity Screening and Mechanism of Action Studies

Conclusion

Dichlorophenyl compounds continue to be a rich source of lead structures in drug discovery. Their ability to induce cytotoxicity in cancer cells, modulate key signaling pathways, and inhibit specific enzymes underscores their therapeutic potential. This guide has provided a foundational overview of the biochemical research into these compounds, highlighting their quantitative effects and the experimental protocols used to elucidate their mechanisms of action. Further research into the structure-activity relationships, metabolic fate, and in vivo efficacy of novel dichlorophenyl derivatives is warranted to fully realize their clinical potential.

References

- 1. Dichlorophenylacrylonitriles as AhR Ligands That Display Selective Breast Cancer Cytotoxicity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1,3-bis(3,5-dichlorophenyl) Urea Compound ‘COH-SR4’ Inhibits Proliferation and Activates Apoptosis in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cytotoxicity of 3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione (DCPT) and Analogues in Wild Type and CYP3A4 Stably Transfected HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cytotoxicity of 3-(3,5-dichlorophenyl)-2,4-thiazolidinedione (DCPT) and analogues in wild type and CYP3A4 stably transfected HepG2 cells [agris.fao.org]

- 6. Novel Compound 1, 3-bis (3, 5-dichlorophenyl) urea Inhibits Lung Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Metabolic fate of [14C]-2,4-dichlorophenol in macrophytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of [7-(2,6-dichlorophenyl)-5-methylbenzo [1,2,4]triazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine--a potent, orally active Src kinase inhibitor with anti-tumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]